molecular formula C27H25N3O2 B2960827 3-(4-ethoxyphenyl)-8-methoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 902598-09-8

3-(4-ethoxyphenyl)-8-methoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2960827
CAS No.: 902598-09-8
M. Wt: 423.516
InChI Key: XPLMXTAOUXPRLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethoxyphenyl)-8-methoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methoxy group, and a methylphenylmethyl group attached to a pyrazoloquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-8-methoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with 8-methoxy-5H-pyrazolo[4,3-c]quinoline under reflux conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-8-methoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Amine derivatives of the original compound.

    Substitution: Halogenated pyrazoloquinoline derivatives.

Scientific Research Applications

3-(4-Ethoxyphenyl)-8-methoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-8-methoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For instance, it has been shown to inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Ethoxyphenyl)-8-methoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is unique due to its specific arrangement of functional groups and the pyrazoloquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-8-methoxy-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2/c1-4-32-21-11-9-20(10-12-21)26-24-17-30(16-19-7-5-18(2)6-8-19)25-14-13-22(31-3)15-23(25)27(24)29-28-26/h5-15,17H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLMXTAOUXPRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.